Phenylalanine Betaine: Physicochemical Characterization and Technical Guide
Phenylalanine Betaine: Physicochemical Characterization and Technical Guide
Topic: Physicochemical Properties of Phenylalanine Betaine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction & Chemical Identity
Phenylalanine betaine (N,N,N-trimethyl-L-phenylalanine) is a quaternary ammonium derivative of the essential amino acid L-phenylalanine. Unlike its parent amino acid, which exists in equilibrium between cationic, anionic, and zwitterionic forms depending on pH, phenylalanine betaine possesses a permanent positive charge on the nitrogen atom. This structural modification locks the molecule into a zwitterionic state at physiological pH, significantly altering its solubility, membrane permeability, and metabolic stability.
In drug development, this compound serves as a critical motif for enhancing the aqueous solubility of peptidomimetics and as a metabolic biomarker for gut microbiome activity.
Chemical Identity Table[1][2]
| Property | Detail |
| IUPAC Name | (2S)-3-Phenyl-2-(trimethylazaniumyl)propanoate |
| Common Synonyms | N,N,N-Trimethyl-L-phenylalanine; L-Phenylalanine betaine |
| CAS Number | 56755-22-7 (Inner salt), 125982-49-2 (Cation) |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| SMILES | C(C)C(=O)[O-] |
| Stereochemistry | L-isomer (S-configuration) is the naturally occurring form |
Physicochemical Properties[1][2][5][6][7][8][9][10]
The physicochemical profile of phenylalanine betaine is defined by its amphiphilic zwitterionic nature . It combines a hydrophobic benzyl side chain with a highly polar, charged head group.
Solubility and Partitioning
Unlike L-phenylalanine, which has limited water solubility (~29 g/L at 25°C), phenylalanine betaine is highly water-soluble due to its permanent ionic character.
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Water Solubility: High (>100 g/L estimated). The lattice energy is overcome by the high hydration enthalpy of the quaternary ammonium and carboxylate groups.
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Organic Solubility: Sparingly soluble in ethanol; insoluble in non-polar solvents (diethyl ether, hexane). Ethanol acts as an effective antisolvent for crystallization.[1]
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LogP (Octanol/Water): Calculated values range from -1.5 to -3.1 . This negative value confirms its hydrophilic nature and exclusion from non-polar lipid environments, necessitating active transport (e.g., OCT/OCTN transporters) for cellular uptake.
Acid-Base Profile (pKa)
The permanent positive charge on the nitrogen atom exerts a strong electron-withdrawing inductive effect (-I effect) on the adjacent carboxyl group, increasing its acidity compared to the parent amino acid.
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Carboxyl pKa: ~1.2 – 1.8 (Estimated).
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Context: L-Phenylalanine carboxyl pKa is 1.[2]83. The betaine form is more acidic because the quaternary nitrogen stabilizes the resulting carboxylate anion more effectively than a protonated amine.
-
-
Amine pKa: Not applicable (Quaternary nitrogen has no dissociable proton).
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Isoelectric Point (pI): The molecule exists as a net-neutral zwitterion across the entire pH range above its carboxyl pKa (pH > 2).
Thermal Stability
-
Melting Point: Decomposes >200°C .[3][4]
-
Like most betaines, it does not melt cleanly but undergoes decomposition.
-
-
Decomposition Mechanism: Susceptible to Hofmann Elimination at high temperatures under basic conditions, yielding trimethylamine and cinnamic acid derivatives.
Structural Visualization
The following diagram illustrates the resonance-stabilized zwitterionic structure of phenylalanine betaine.
Figure 1: Structural connectivity and physicochemical consequences of the zwitterionic betaine motif.
Synthesis & Purification Protocols
For research applications requiring high purity, chemical synthesis via exhaustive methylation is the standard protocol.
Chemical Synthesis: Exhaustive Methylation
This protocol converts L-phenylalanine to its trimethyl derivative using methyl iodide (MeI) and a mild base.
Reagents:
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Methyl Iodide (MeI) (3.5 eq)
-
Potassium Bicarbonate (KHCO₃) (4 eq)
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Solvent: Methanol/Water (10:1 v/v)
Step-by-Step Protocol:
-
Dissolution: Dissolve L-phenylalanine (1.65 g, 10 mmol) and KHCO₃ (4.0 g, 40 mmol) in 50 mL of Methanol/Water mixture. Stir until clear.
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Methylation: Add Methyl Iodide (2.2 mL, 35 mmol) dropwise over 30 minutes while stirring at room temperature.
-
Note: MeI is toxic and volatile. Perform in a fume hood.
-
-
Reaction: Stir the mixture vigorously for 24–48 hours at room temperature. Monitor via TLC (Silica; n-BuOH/AcOH/H₂O 4:1:1). The product will appear as a spot with lower Rf than phenylalanine.
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Quenching: Evaporate the methanol under reduced pressure (Rotavap) to obtain a white solid residue.
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Purification (Ion Exchange):
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Dissolve residue in minimal distilled water.
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Load onto a cation-exchange column (e.g., Dowex 50W-X8, H+ form).
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Wash with water to remove inorganic salts.
-
Elute the betaine with 2.5 M NH₄OH.
-
-
Isolation: Lyophilize the ammoniacal fractions to yield Phenylalanine betaine as a white hygroscopic powder.
Synthesis Workflow Diagram
Figure 2: Step-by-step workflow for the chemical synthesis of Phenylalanine betaine.
Biological & Pharmaceutical Relevance[1][2][6][8][14]
Gut Microbiome Metabolite
Phenylalanine betaine is identified as a metabolite derived from the gut microbiota. It is not typically present in dietary raw materials but appears post-digestion, synthesized by microbial methylation of dietary phenylalanine.
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Biomarker Potential: Elevated levels in biological fluids can indicate specific shifts in gut microbial composition (e.g., Clostridia species activity).
Antibacterial Activity
Research indicates that phenylalanine betaine and its derivatives (e.g., cationic surfactants) exhibit antibacterial properties , particularly against Gram-positive bacteria.
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Mechanism: The cationic head group interacts with the negatively charged bacterial cell membrane, while the hydrophobic benzyl tail inserts into the lipid bilayer, causing membrane depolarization and disruption.
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Selectivity: It shows selectivity for bacterial membranes over mammalian cells, making it a scaffold of interest for novel antimicrobial peptides (AMPs).
Pharmaceutical Applications[1][8][14][15]
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Prodrug Moiety: The betaine structure is used to improve the solubility of lipophilic drugs. Conjugating a drug to phenylalanine betaine can increase oral bioavailability.
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Excipient: Due to its zwitterionic and hygroscopic nature, it can function as an osmoprotectant or stabilizer in protein formulations.
References
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PubChem. (n.d.).[7] Phenylalanine betaine (Compound).[4] National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2012). Solubility and Solution Thermodynamics of Betaine in Different Pure Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]
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Wikipedia. (2025). Hofmann Elimination Mechanism.[8] Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chegg.com [chegg.com]
- 3. L-Phenylalanine | 63-91-2 [chemicalbook.com]
- 4. Betaine | 107-43-7 [chemicalbook.com]
- 5. DL-Phenylalanine (CAS 150-30-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Influence of near-infrared radiation on the pKa values of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. n-Carboxy-l-phenylalanine | C10H11NO4 | CID 20637693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
